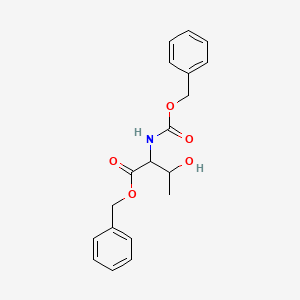

N-Cbz-L-threonine Benzyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Cbz-L-threonine Benzyl Ester, also known as N-Carbobenzoxy-L-threonine Benzyl Ester, is a derivative of the amino acid L-threonine. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. It is characterized by its white to almost white powder or crystalline appearance and has a molecular formula of C19H21NO5 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Cbz-L-threonine Benzyl Ester is typically synthesized through the protection of the amino group of L-threonine using the carbobenzoxy (Cbz) group, followed by esterification with benzyl alcohol. The reaction conditions often involve the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

N-Cbz-L-threonine Benzyl Ester undergoes various chemical reactions, including:

Hydrogenation: The Cbz protecting group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrogenation: Pd/C, hydrogen gas, methanol.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

Hydrogenation: L-threonine.

Hydrolysis: N-Cbz-L-threonine.

Substitution: Derivatives of N-Cbz-L-threonine with different substituents.

Aplicaciones Científicas De Investigación

N-Cbz-L-threonine Benzyl Ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Peptide Synthesis: It serves as a protected amino acid in the synthesis of peptides, allowing for selective deprotection and coupling reactions.

Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Biochemical Studies: It is employed in the study of enzyme mechanisms and protein interactions.

Industrial Chemistry: The compound is used in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of N-Cbz-L-threonine Benzyl Ester primarily involves its role as a protected amino acid. The Cbz group protects the amino group of L-threonine, preventing unwanted side reactions during peptide synthesis. The benzyl ester group can be selectively removed under specific conditions, allowing for the sequential assembly of peptides and other complex molecules .

Comparación Con Compuestos Similares

Similar Compounds

- N-Cbz-L-alanine Benzyl Ester

- N-Cbz-L-serine Benzyl Ester

- N-Cbz-L-valine Benzyl Ester

Comparison

N-Cbz-L-threonine Benzyl Ester is unique due to the presence of a hydroxyl group on the threonine side chain, which can participate in additional hydrogen bonding and interactions compared to other amino acids like alanine or valine. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

Actividad Biológica

N-Cbz-L-threonine benzyl ester (also referred to as N-Benzyloxycarbonyl-L-threonine benzyl ester) is a compound of interest in biochemical research due to its potential applications in drug development and enzyme activity modulation. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the protection of the amino group of L-threonine using a benzyloxycarbonyl (Cbz) group. The synthesis typically involves the reaction of L-threonine with benzyl chloroformate in the presence of a base. The resulting compound has been utilized in various studies to explore its biological properties, particularly its role in enzyme inhibition and peptide synthesis.

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of various Cbz-protected amino acids on specific enzymes. For instance, derivatives of benserazide, which share structural similarities with this compound, have demonstrated significant inhibitory activity against hexokinase 2 (HK2), an enzyme that plays a critical role in glucose metabolism, particularly in cancer cells . The presence of hydroxyl groups in these compounds is essential for their inhibitory activity, suggesting that modifications to the threonine structure could influence biological efficacy.

Peptide Synthesis

The benzyl ester group in N-Cbz-L-threonine has been shown to enhance peptide synthesis. Studies indicate that the ester groups can influence the efficiency and yield of peptide formation when utilizing enzymatic methods such as those involving papain . The ability to modify amino acid structures while maintaining biological activity makes compounds like this compound valuable in peptide chemistry.

Case Studies and Research Findings

- Inhibition Studies : A comparative study demonstrated that various Cbz-protected amino acids exhibited different levels of HK2 inhibition. The most effective derivatives had multiple hydroxyl groups, which are hypothesized to interact favorably with the enzyme's active site .

- Synthesis Efficiency : Research has shown that using this compound as a precursor in peptide synthesis results in higher yields compared to other protective groups. This efficiency is attributed to the favorable steric and electronic properties of the benzyl group .

- Biocatalytic Applications : The compound has been explored for its potential in biocatalysis, where enzymes catalyze reactions involving esters. For example, carboxylesterases have been used effectively with similar compounds, demonstrating their utility in producing pharmaceuticals with high specificity and yield .

Comparative Analysis of this compound

| Property | This compound | Other Cbz-Amino Acids |

|---|---|---|

| Synthesis Yield | High (up to 97% reported) | Varies (typically lower) |

| Enzyme Inhibition Activity | Moderate to high | Variable; dependent on structure |

| Peptide Synthesis Efficiency | High | Lower for non-benzyl esters |

| Biocatalytic Potential | Promising | Depends on specific structure |

Propiedades

IUPAC Name |

benzyl 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKUVUJWFDXTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.